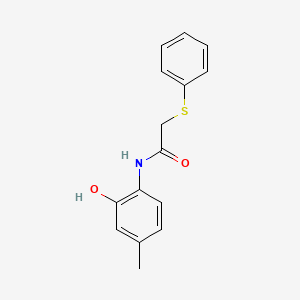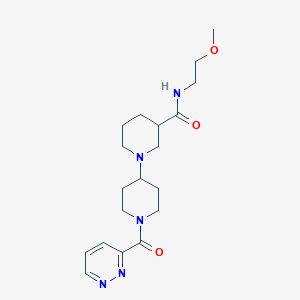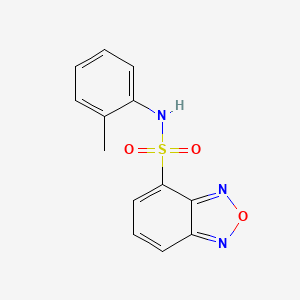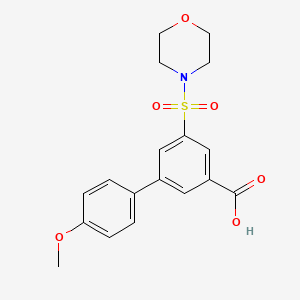![molecular formula C14H24N2O3 B5276026 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5276026.png)
1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a piperidine ring substituted with a morpholine derivative, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholine ring structure but lacks the piperidine substitution.
4-[(2,6-DIMETHYL-4-MORPHOLINYL)CARBONYL]-9H-FLUOREN-9-ONE: Contains a similar morpholine derivative but with a different core structure.
Uniqueness: 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE is unique due to its specific combination of the piperidine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-10-8-16(9-11(2)19-10)14(18)13-4-6-15(7-5-13)12(3)17/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQDXVLJMOOGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5275950.png)
![(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B5275966.png)
![N-(2-fluorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B5275975.png)
![(3S,4S)-1-[(4-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5275982.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5275983.png)
![Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5275985.png)



![N-(2,3-dihydro-1H-inden-2-yl)-2-[(dimethylamino)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5276012.png)
![(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5276032.png)
![4-cyclopentyl-2-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B5276037.png)
![3-{2-[(isoxazol-3-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5276040.png)

